molecular formula C11H16O4 B12686174 3,4-Dihydro-2-oxo-6-pentyl-2H-pyran-3-carboxylic acid CAS No. 94088-19-4

3,4-Dihydro-2-oxo-6-pentyl-2H-pyran-3-carboxylic acid

Cat. No.: B12686174
CAS No.: 94088-19-4
M. Wt: 212.24 g/mol
InChI Key: JPVGQTWFAGDTQD-UHFFFAOYSA-N
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Description

3,4-Dihydro-2-oxo-6-pentyl-2H-pyran-3-carboxylic acid is an organic compound with the molecular formula C11H16O4. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2-oxo-6-pentyl-2H-pyran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pentyl-substituted precursors with suitable reagents to form the pyran ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2-oxo-6-pentyl-2H-pyran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

3,4-Dihydro-2-oxo-6-pentyl-2H-pyran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2-oxo-6-pentyl-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2-oxo-6-pentyl-2H-pyran-3-carboxylic acid is unique due to its specific pentyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

94088-19-4

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

2-oxo-6-pentyl-3,4-dihydropyran-3-carboxylic acid

InChI

InChI=1S/C11H16O4/c1-2-3-4-5-8-6-7-9(10(12)13)11(14)15-8/h6,9H,2-5,7H2,1H3,(H,12,13)

InChI Key

JPVGQTWFAGDTQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CCC(C(=O)O1)C(=O)O

Origin of Product

United States

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